2-(4-Piperidyl)benzoxazole Hydrochloride
Overview
Description
2-(4-Piperidyl)benzoxazole Hydrochloride is a chemical compound with the CAS Number: 1408058-13-8 . It has a molecular weight of 238.72 and its molecular formula is C12H15ClN2O . It is a white to brown solid .
Synthesis Analysis
The synthesis of benzoxazoles, including this compound, has been a topic of interest in recent years . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O.ClH/c1-2-4-11-10 (3-1)14-12 (15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a white to brown solid . The average mass is 238.713 Da and the monoisotopic mass is 238.087296 Da .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-(4-Piperidyl)benzoxazole and its derivatives have been a focal point in medicinal chemistry due to their diverse biological and pharmacological properties. The synthesis methods for 2-arylthio-benzazoles, including benzothiazoles, benzoxazoles, and benzimidazoles, have seen significant advancements, showcasing their potential in creating compounds with varied biological activities. These methods, notably the C–S cross-coupling of 2-mercaptobenzazoles, offer broad substrate scopes and high product yields, indicating their utility in pharmaceutical applications (Vessally et al., 2018).
Benzoxazole derivatives stand out for their vast therapeutic capabilities, including antiviral, anticancer, antidepressant, and anti-inflammatory effects. The synthesis of these compounds has become a key area of research, with techniques like microwave-assisted synthesis being explored for efficient and rapid production. This approach has been beneficial in the pharmaceutical industry for creating benzoxazole derivatives with significant pharmacological activities (Özil & Menteşe, 2020).
Antimicrobial and Antitumor Properties
The antimicrobial and antitumor properties of benzoxazole derivatives have been extensively documented. Their effectiveness against a wide range of microorganisms and tumors has been a subject of numerous studies. These compounds have shown promising results in combating various ailments, making them an attractive option for developing new medications (K.M. Femy Maria et al., 2021).
Future Directions
Benzoxazole derivatives, including 2-(4-Piperidyl)benzoxazole Hydrochloride, have been extensively used as a starting material for different mechanistic approaches in drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the development of new synthetic methodologies and the exploration of their potential biological activities.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Result of Action
Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Properties
IUPAC Name |
2-piperidin-4-yl-1,3-benzoxazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHDSIOBPNMML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3O2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408058-13-8 | |
Record name | Benzoxazole, 2-(4-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408058-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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